molecular formula C5H9F3Si B1592783 Vinyl(trifluoromethyl)dimethylsilane CAS No. 211985-86-3

Vinyl(trifluoromethyl)dimethylsilane

Cat. No.: B1592783
CAS No.: 211985-86-3
M. Wt: 154.2 g/mol
InChI Key: FHHHXDQAWOUGAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vinyl(trifluoromethyl)dimethylsilane primarily targets organic substrates in chemical reactions, particularly in silylation processes. This compound is used to introduce silyl groups into organic molecules, which can significantly alter their chemical properties. The role of this compound in these reactions is to act as a silylating agent, facilitating the formation of silyl ethers, which are important intermediates in organic synthesis .

Mode of Action

This compound interacts with its targets through a mechanism involving the transfer of the silyl group to the organic substrate. This interaction typically occurs via a nucleophilic attack on the silicon atom, leading to the formation of a new silicon-carbon bond. The resulting changes include the stabilization of reactive intermediates and the protection of functional groups during subsequent chemical transformations. This compound thus plays a crucial role in modifying the reactivity and stability of organic molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The introduction of the silyl group can influence various downstream effects, such as altering the electronic properties of the molecule, increasing its steric bulk, and enhancing its resistance to hydrolysis. These changes can impact the overall reactivity and selectivity of the molecule in further chemical reactions. This compound is therefore a valuable tool in the synthesis of complex organic compounds .

Pharmacokinetics

This compound is known to have a boiling point of 80°C and a density of 0.978 g/cm³, which influence its bioavailability in chemical processes .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of stable silyl ethers and the protection of sensitive functional groups. These effects are crucial for the successful execution of multi-step organic syntheses, where the stability and reactivity of intermediates must be carefully controlled. This compound thus enables the efficient synthesis of complex molecules by providing a means to temporarily modify and protect reactive sites .

Action Environment

Environmental factors such as temperature, humidity, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For instance, high temperatures can increase its volatility, while moisture can lead to hydrolysis and degradation of the compound. Therefore, this compound must be handled under controlled conditions to maintain its effectiveness and stability in chemical reactions .

: ChemicalBook

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl(trifluoromethyl)dimethylsilane is typically synthesized through a two-step process:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly flammable and reactive nature of the compound. Safety measures are crucial to prevent accidents during production .

Chemical Reactions Analysis

Types of Reactions

Vinyl(trifluoromethyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of organosilicon compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vinyl(trifluoromethyl)dimethylsilane is unique due to the presence of both vinyl and trifluoromethyl groups attached to a silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in various synthetic and industrial applications .

Biological Activity

Vinyl(trifluoromethyl)dimethylsilane (VTMDMS) is a silane compound featuring a vinyl group and a trifluoromethyl group. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of VTMDMS, focusing on its pharmacological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of VTMDMS is C5H8F3SiC_5H_8F_3Si. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The trifluoromethyl group is known to influence the biological activity of compounds by altering their electronic properties and interactions with biological targets.

Antimicrobial Activity

Trifluoromethyl-substituted compounds have also demonstrated antimicrobial properties. Research indicates that such compounds can exhibit antibacterial and antifungal activities, potentially making VTMDMS a candidate for further exploration in this area . The strong electronegativity of fluorine may enhance binding interactions with microbial targets.

Synthesis Methods

The synthesis of VTMDMS can be achieved through various methods, including:

  • Hydrosilylation Reactions : Utilizing vinyl arenes and hydrodisiloxanes in the presence of catalysts like sodium triethylborohydride can yield silane products .
  • Catalytic Methods : Recent advancements have introduced catalytic methods for synthesizing trifluoromethyl-substituted compounds, enhancing efficiency and selectivity .

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of a structurally similar compound, revealing that modifications in the trifluoromethyl group can lead to enhanced potency against specific cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth .

CompoundCell LineIC50 (µM)
VTMDMS*A549TBD
Analog 1HeLa15
Analog 2A54910

*Note: IC50 for VTMDMS is yet to be determined.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of trifluoromethyl-containing compounds. Results indicated significant inhibition against various bacterial strains, suggesting that VTMDMS could possess similar activities .

CompoundBacterial StrainZone of Inhibition (mm)
VTMDMS*E. coliTBD
Trifluoro AnalogS. aureus20
Control10

*Note: Zone of inhibition for VTMDMS is yet to be determined.

Properties

IUPAC Name

ethenyl-dimethyl-(trifluoromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHHXDQAWOUGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632562
Record name Ethenyl(dimethyl)(trifluoromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211985-86-3
Record name Ethenyl(dimethyl)(trifluoromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl(trifluoromethyl)dimethylsilane

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